Modafinil Carboxylate Sulfone

Description

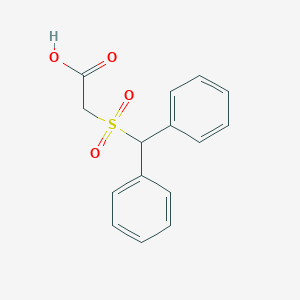

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZDQKYJIHOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Modafinil Carboxylate Sulfone

Chemoenzymatic Synthetic Pathways for 2-(Benzhydrylsulfonyl)acetic Acid

Direct chemoenzymatic routes to synthesize 2-(benzhydrylsulfonyl)acetic acid have not been extensively reported in the scientific literature. Research in this area has predominantly focused on the enantioselective oxidation of the precursor, 2-[(diphenylmethyl)thio]acetic acid, to its chiral sulfoxide (B87167), (S)-2-[(diphenylmethyl)sulfinyl]acetic acid.

Microbial oxidation represents a key chemoenzymatic strategy. For instance, a highly enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid has been achieved with high yield using the fungus Beauveria bassiana. researchgate.net This sulfoxide is a precursor to (S)-modafinil. While enzymes capable of oxidizing sulfoxides to sulfones exist, such as those in rat liver microsomes, specific biocatalytic methods employing microorganisms or isolated enzymes for the preparative synthesis of 2-(benzhydrylsulfonyl)acetic acid from its thio or sulfoxide precursors are not well-documented. nih.gov

Chemical Oxidation Methodologies for Sulfone Moiety Formation

The chemical synthesis of 2-(benzhydrylsulfonyl)acetic acid originates from the common precursor, 2-[(diphenylmethyl)thio]acetic acid. This starting material is typically prepared by reacting benzhydrol (diphenylmethanol) with thioglycolic acid in the presence of an acid catalyst like trifluoroacetic acid (TFA). nih.govnih.gov

The formation of the sulfone moiety is achieved through the oxidation of the sulfur atom in 2-[(diphenylmethyl)thio]acetic acid. This oxidation can proceed in a stepwise manner, first yielding the sulfoxide (modafinilic acid) and upon further oxidation, the sulfone. In many synthetic routes for modafinil (B37608), the formation of the sulfone is an undesired side reaction resulting from over-oxidation with agents like hydrogen peroxide. google.com

However, specific conditions can be employed to favor the formation of the sulfone. One reported method involves treating 2-[(diphenylmethyl)thio]acetic acid with 30% hydrogen peroxide (H₂O₂) in the presence of concentrated sulfuric acid (H₂SO₄) in methanol (B129727). This reaction first yields the corresponding sulfonate ester, which is subsequently hydrolyzed with aqueous sodium hydroxide (B78521) to generate 2-(benzhydrylsulfonyl)acetic acid in good yield. nih.gov

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-[(diphenylmethyl)thio]acetic acid | 1. 30% H₂O₂, conc. H₂SO₄, Methanol 2. NaOH(aq) | 2-(benzhydrylsulfonyl)acetic acid | 70% | nih.gov |

General oxidizing agents known to convert sulfides directly to sulfones include excess hydrogen peroxide, often with a catalyst, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.org The selection of reagents and control of reaction conditions are critical to drive the oxidation past the sulfoxide stage to the desired sulfone. organic-chemistry.org

Carboxylic Acid Functionalization and Derivatization Routes

The carboxylic acid group of 2-(benzhydrylsulfonyl)acetic acid is amenable to various functionalization reactions common to this functional group. While specific derivatization of the sulfone acid itself is not widely reported, the extensive literature on its thio and sulfinyl precursors provides a clear blueprint for potential derivatization routes.

Esterification: The carboxylic acid can be converted to various esters. A standard method involves refluxing the acid with an alcohol (e.g., methanol, ethanol (B145695), propargyl alcohol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. nih.govgoogle.com

Amidation: The synthesis of amides from the carboxylic acid is a key step in producing analogues. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a desired amine.

Via Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, which readily reacts with ammonia (B1221849) or primary/secondary amines to form the amide. google.comnih.gov

Via Coupling Agents: Modern coupling agents facilitate amide bond formation under milder conditions. Reagents like N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with an amine to yield the amide product. google.com

These established methods for esterification and amidation of the closely related 2-[(diphenylmethyl)thio]acetic acid and 2-[(diphenylmethyl)sulfinyl]acetic acid are directly applicable for the synthesis of a wide range of ester and amide derivatives of 2-(benzhydrylsulfonyl)acetic acid. google.comgoogle.com

| Precursor Acid | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-[(diphenylmethyl)thio]acetic acid | Esterification | Methanol, H₂SO₄ | Methyl Ester | google.com |

| 2-[(diphenylmethyl)sulfinyl]acetic acid | Amidation | 1. N,N'-Carbonyldiimidazole (CDI) 2. Ammonia | Primary Amide (Modafinil) | google.com |

| 2-[(diphenylmethyl)thio]acetic acid | Amidation | 1. Thionyl Chloride 2. Ammonium Hydroxide | Primary Amide | nih.gov |

Enantioselective Synthesis and Resolution of 2-(Benzhydrylsulfonyl)acetic Acid Stereoisomers

This topic is not applicable to the target compound, 2-(benzhydrylsulfonyl)acetic acid. The molecule is achiral because the sulfur atom of the sulfone group is bonded to two identical oxygen atoms, resulting in a plane of symmetry.

Chirality is a key feature of its precursor, 2-[(diphenylmethyl)sulfinyl]acetic acid (modafinilic acid), where the sulfur atom of the sulfoxide group is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers. Significant research has been devoted to the enantioselective synthesis of these sulfoxide precursors. researchgate.netnih.gov However, the subsequent oxidation of the chiral sulfoxide to the achiral sulfone eliminates this stereocenter.

Design and Synthesis of Novel 2-(Benzhydrylsulfonyl)acetic Acid Analogues

The design and synthesis of novel analogues have been a major focus in the study of modafinil, leading to a wide range of structurally related compounds. These efforts have primarily explored modifications on the modafinil (sulfoxide) and thio-precursor scaffolds. There is no specific literature detailing the synthesis of novel analogues based on the 2-(benzhydrylsulfonyl)acetic acid core.

Nonetheless, the synthetic strategies applied to modafinil precursors could be adapted to create analogues of the sulfone acid. Key areas of modification include:

Aromatic Ring Substitution: Introducing substituents, such as halogens (e.g., fluorine, chlorine), onto the two phenyl rings of the benzhydryl group.

Carboxylic Acid Derivatization: As detailed in section 2.3, the carboxylic acid can be converted into a diverse library of esters and amides by reacting it with various alcohols and amines. nih.gov

These approaches, which have been successfully used to create libraries of modafinil-related sulfoxides and sulfides for structure-activity relationship (SAR) studies, could theoretically be applied to the 2-(benzhydrylsulfonyl)acetic acid framework to generate novel compounds for biological evaluation. nih.gov

Biotransformation and Metabolic Fate of Modafinil Carboxylate Sulfone

Enzymatic Biotransformation Mechanisms Leading to Modafinil (B37608) Carboxylate Sulfone

The generation of Modafinil Carboxylate Sulfone in the body is not a single enzymatic step but the result of sequential biotransformations of modafinil. The metabolism of modafinil is extensive, occurring mainly in the liver, with less than 10% of the parent drug excreted unchanged. nih.govdroracle.aiconsensus.app The two principal metabolic pathways are amide hydrolysis and cytochrome P450 (CYP)-mediated oxidation. nih.govdroracle.ai These pathways can lead to the formation of this compound through two plausible sequences.

One potential pathway involves the initial hydrolysis of modafinil's amide group to form its major metabolite, modafinil acid (2-[(diphenylmethyl)sulfinyl]acetic acid). wikipedia.orgnih.gov This reaction is catalyzed by esterase and/or amidase enzymes. wikipedia.orgnih.gov Subsequently, the sulfoxide (B87167) group of modafinil acid can be oxidized to a sulfone, yielding this compound. This secondary oxidation is likely mediated by the cytochrome P450 enzyme system, particularly isoforms like CYP3A4, which are known to be involved in the oxidative metabolism of modafinil. droracle.airesearchgate.net

Alternatively, modafinil can first undergo oxidation at the sulfur atom to form modafinil sulfone (2-[(diphenylmethyl)sulfonyl]acetamide). droracle.aiscialert.netwikipedia.org This step is mediated by CYP enzymes. droracle.ai Following its formation, modafinil sulfone can then be subjected to amide hydrolysis to produce this compound. Both modafinil acid and modafinil sulfone are considered pharmacologically inactive metabolites. wikipedia.orgwikipedia.orgwikipedia.org

| Transformation Step | Enzyme Class | Specific Enzymes (Putative) | Metabolic Precursor | Product |

|---|---|---|---|---|

| Amide Hydrolysis | Hydrolases | Amidase / Esterase | Modafinil or Modafinil Sulfone | Modafinil Acid or this compound |

| S-Oxidation | Oxidoreductases | Cytochrome P450 (CYP) | Modafinil or Modafinil Acid | Modafinil Sulfone or this compound |

Investigation of In Vitro Metabolic Pathways of this compound

The in vitro metabolic pathways of this compound itself have not been extensively detailed in scientific literature. Typically, metabolic studies focus on the primary transformations of a parent drug. The principal metabolites of modafinil, modafinil acid and modafinil sulfone, are known to be inactive and are targeted for elimination from the body, primarily through renal excretion. droracle.ainih.gov

Given that this compound is a highly oxidized and polar molecule, it is presumed to be a terminal or near-terminal metabolite with limited further biotransformation. Investigations into the metabolism of modafinil have utilized in vitro systems such as pooled human liver microsomes (HLM) and primary cultures of human hepatocytes to characterize enzymatic activities. nih.govresearchgate.net These studies have been instrumental in identifying the roles of CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5) in modafinil's metabolism. researchgate.net While these studies confirmed that modafinil can inhibit and induce certain CYP enzymes, the subsequent fate of its downstream metabolites like this compound is not a primary focus. nih.govresearchgate.net Future in vitro research using human hepatocytes could confirm whether this compound undergoes further transformations, such as conjugation, or is stable prior to excretion.

Metabolic Profiling in Preclinical Animal Models

Metabolic profiling in preclinical animal models, including rats, mice, and dogs, has been essential for understanding the pharmacokinetics of modafinil. nih.govresearchgate.net These studies consistently identify modafinil acid and modafinil sulfone as the two major circulating metabolites. wikipedia.orgwikipedia.org

The detection and quantification of this compound in these models are less commonly reported. As a downstream product of two major metabolic pathways, its plasma and tissue concentrations are expected to be significantly lower than those of its direct precursors, modafinil acid and modafinil sulfone. Advanced analytical techniques would be required to detect and quantify such minor metabolites in biological matrices. While some studies have noted anticonvulsant properties of modafinil sulfone in animal models, suggesting it retains some biological activity, similar investigations for this compound are absent from the literature. wikipedia.org Its presence would be as part of the total pool of metabolites eliminated in urine and feces. drugs.com

Identification of Potential Metabolic Precursors and Subsequent Transformations

The metabolic pathway leading to this compound clearly defines its precursors. The ultimate precursor is the parent drug, modafinil. The direct metabolic precursors are its two primary metabolites, modafinil acid and modafinil sulfone. wikipedia.orgwikipedia.org The formation of this compound represents a convergence of the main hydrolytic and oxidative metabolic pathways of modafinil.

| Precursor Type | Compound Name | Chemical Name |

|---|---|---|

| Ultimate Precursor | Modafinil | 2-[(diphenylmethyl)sulfinyl]acetamide |

| Direct Precursors | Modafinil Acid | 2-[(diphenylmethyl)sulfinyl]acetic acid |

| Modafinil Sulfone | 2-[(diphenylmethyl)sulfonyl]acetamide |

Information regarding subsequent transformations of this compound is scarce. Generally, the goal of drug metabolism is to convert lipophilic compounds into more polar, water-soluble derivatives to facilitate their excretion. nih.gov this compound, possessing both a sulfone and a carboxylic acid group, is a highly polar molecule. scialert.net It is therefore likely an end-stage product of metabolism that does not undergo significant further biotransformation. The primary route of elimination for this and other modafinil metabolites is excretion via the kidneys into the urine. droracle.ainih.govdrugs.com While conjugation with molecules like glucuronic acid is a common phase II metabolic pathway for compounds with carboxylic acid groups, specific evidence for the glucuronidation of this compound has not been reported. drugs.com

Analytical Methodologies for Modafinil Carboxylate Sulfone

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating modafinil (B37608) carboxylate sulfone from complex biological matrices and separating it from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of modafinil and its metabolites, including the carboxylate sulfone derivative. nih.govinnovareacademics.inoup.com Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

A common approach involves using a reversed-phase C8 or C18 column. nih.govresearchgate.netresearchgate.net For instance, one method utilized a C8 Symmetry cartridge column (5 µm, 150 mm x 3.9 mm) with a mobile phase of 26% (v/v) acetonitrile (B52724) in 0.05 M orthophosphoric acid buffer (pH 2.6) at a flow rate of 1.1 ml/min. nih.gov Detection is often performed using a UV detector at a wavelength of 225 nm or 260 nm. nih.govinnovareacademics.in

Validation of these HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). For example, a validated method demonstrated intra-day coefficients of variation from 1.0% to 2.9% and inter-day coefficients from 0.9% to 6.1%. nih.gov The LOD and LOQ for this particular assay were reported to be 0.01 µg/ml and 0.10 µg/ml, respectively. nih.gov Another study established linearity over a concentration range of 20-120 µg/ml. researchgate.net

| Parameter | Condition/Value | Reference |

|---|

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable for the analysis of modafinil and its metabolites in complex biological samples.

UHPLC methods coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed for the quantification of modafinil. mdpi.comresearchgate.net These methods are highly effective for forensic toxicology applications. mdpi.com A key objective in UHPLC method development is the efficient separation of modafinil from its metabolites, modafinilic acid and modafinil sulfone, especially when using mass spectrometry for detection, as they can share common fragment ions. mdpi.com Validation of UHPLC methods includes assessing parameters such as accuracy, precision, and linearity over a specified concentration range. mdpi.com For instance, a validated UHPLC-QqQ-MS/MS method for modafinil in evidentiary samples and blood demonstrated a concentration range of 0.1–10.0 µg/mL and 1.0–100.0 ng/mL, respectively. mdpi.com

| Parameter | Condition/Value | Reference |

|---|

Gas Chromatography (GC), particularly when coupled with a mass selective detector (GC-MS), is another technique applied to the analysis of modafinil and its metabolites. nih.govresearchgate.netnih.gov However, the analysis of modafinil, adrafinil, and their major metabolite, modafinilic acid, by GC-MS can be challenging as they may degrade and be detected as a single artifact, making differentiation difficult. nih.govnih.gov

Despite this limitation, GC-MS can serve as a screening tool. nih.govnih.gov The analysis is typically performed on an instrument like an Agilent 6890N GC with a 5973 mass selective detector. nih.gov Validation of GC-MS methods involves assessing linearity, with calibration curves often constructed over a concentration range of 100 ng/ml to 1000 ng/ml, achieving a correlation coefficient (r²) of ≥0.99. nih.gov

Modafinil is a chiral compound, existing as (R)- and (S)-enantiomers. researchgate.netopenaccessjournals.com As the enantiomers can exhibit different pharmacological properties, methods for their separation and the assessment of enantiomeric purity are essential. openaccessjournals.com Chiral chromatography, particularly HPLC and capillary electrophoresis (CE), is the primary technique for this purpose.

Chiral HPLC methods often employ chiral stationary phases (CSPs) such as those based on derivatized polysaccharides like cellulose (B213188) or amylose. clinicsearchonline.org For example, a Chiralcel OD-H column (cellulose tris-(3,5-dimethylphenylcarbamate)) has been used with a mobile phase of n-hexane–ethanol (B145695)–TFA (75:25:0.15 v/v/v) to achieve baseline separation. clinicsearchonline.org Another approach uses a macrocyclic glycopeptide teicoplanin-based chiral stationary phase (Chirobiotic T column) with a mobile phase of methanol (B129727) and triethylamine (B128534) (100/0.05, v/v). researchgate.net

Capillary electrophoresis with chiral selectors, such as sulfobutyl ether-β-cyclodextrin, has also been successfully used for the enantiomeric separation of modafinil. researchgate.netclinicsearchonline.org

| Parameter | Condition/Value | Reference |

|---|

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation and sensitive quantification of modafinil carboxylate sulfone.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural confirmation and quantification of modafinil and its metabolites. researchgate.netnih.govakjournals.com Electrospray ionization (ESI) is a commonly used ionization technique, typically in the positive ion mode. researchgate.net

For quantification, the multiple reaction monitoring (MRM) mode is frequently employed due to its high selectivity and sensitivity. nih.gov In MS/MS analysis, the parent molecule is fragmented, and specific fragment ions are monitored. A common fragment ion for modafinil and its metabolites corresponds to the diphenylmethyl sulfinyl linkage, resulting in a prominent ion at m/z 167. nih.gov

LC-MS/MS methods are rigorously validated to ensure their accuracy and precision. akjournals.com For instance, a validated UPLC-MS/MS method for modafinil in rat plasma showed good linearity over a range of 1–2,000 ng mL−1, with intra-day and inter-day accuracies between 86-104% and 90-103%, respectively. akjournals.com The precision (RSD%) for this method was less than 15%. akjournals.com

| Parameter | Condition/Value | Reference |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

Research Findings: While specific NMR data for this compound is not extensively published, analysis of its structural analogues, modafinil and modafinil sulfone (the acetamide), provides insight into the expected spectral features. A key distinguishing feature in the ¹H NMR spectrum of sulfone derivatives compared to their sulfoxide (B87167) precursors is the signal for the methylene (B1212753) protons (CH₂) adjacent to the sulfur atom. scispace.com In modafinil, the sulfoxide group is a chiral center, rendering the adjacent methylene protons diastereotopic, which results in a complex signal, typically a pair of doublets. scispace.comgoogle.com In contrast, the sulfone moiety in this compound is achiral. This magnetic equivalence simplifies the signal for the adjacent methylene protons to a singlet. scispace.com

The ¹H NMR spectrum of modafinil sulfone (acetamide) in DMSO-d₆ shows the aromatic protons as a multiplet between δ 7.37-7.71 ppm, the methine proton (CH) as a singlet at δ 6.08 ppm, and the critical methylene protons (CH₂) as a singlet at δ 3.74 ppm. scispace.com For this compound, one would anticipate a similar pattern: signals for the ten aromatic protons, a downfield singlet for the methine proton, a singlet for the methylene protons, and a broad singlet at a higher chemical shift for the carboxylic acid proton, which is exchangeable with D₂O.

| Proton Type | Expected Chemical Shift (δ ppm) for this compound | Observed Chemical Shift (δ ppm) for Modafinil Sulfone (Acetamide) scispace.com | Multiplicity |

|---|---|---|---|

| Aromatic (10H) | ~7.4-7.7 | 7.37-7.71 | Multiplet |

| Methine (CH) | ~6.0 | 6.08 | Singlet |

| Methylene (CH₂) | ~3.7 | 3.74 | Singlet |

| Carboxylic Acid (COOH) | >10 (Broad) | N/A | Singlet (Broad) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are invaluable for identifying the presence of key structural motifs in this compound.

Research Findings: The FT-IR spectrum of this compound is expected to be dominated by absorptions from the sulfonyl (SO₂), carboxylic acid (COOH), and diphenyl groups. The sulfonyl group gives rise to two characteristic strong stretching bands: an asymmetric stretch typically in the 1350–1300 cm⁻¹ range and a symmetric stretch in the 1160–1120 cm⁻¹ range. For modafinil sulfone (acetamide), these peaks are observed at 1311 cm⁻¹ and 1129 cm⁻¹. scispace.com The carboxylic acid group is identified by a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1725 and 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Related Compounds |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (Broad) | N/A |

| Aromatic (C-H) | Stretching | 3100-3000 | 3062 (Modafinil Derivative) nih.gov |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 | N/A (Amide C=O for Modafinil Sulfone at 1666 cm⁻¹) scispace.com |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350-1300 | 1311 (Modafinil Sulfone) scispace.com |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160-1120 | 1129 (Modafinil Sulfone) scispace.com |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive compounds. These techniques measure the current response from oxidation or reduction reactions at an electrode surface as a function of applied potential.

Research Findings: The electrochemical detection of modafinil has been successfully demonstrated, often utilizing modified electrodes to enhance sensitivity and selectivity. researchgate.netrsc.org The primary electroactive site in modafinil is the sulfoxide group, which can be irreversibly oxidized to the corresponding sulfone. researchgate.net This two-electron transfer process forms the basis of its detection using techniques like adsorptive stripping voltammetry (AdSWV) and square wave voltammetry (SWV). researchgate.netrsc.org

Since this compound already contains the fully oxidized sulfone group, it is not expected to be electroactive under the same oxidative conditions used for modafinil. Its detection would require different electrochemical approaches, potentially involving reduction of the carboxylic acid or reactions at the phenyl rings at higher potentials, which may be less specific. However, the established methods for modafinil are highly relevant as they can be used to monitor the formation of sulfone metabolites. For example, a carbon-nanotube screen-printed electrode has been used to detect modafinil in saliva with a limit of detection (LOD) of 2.0 μM. researchgate.net A more recent method using a silver nanoparticle-modified pencil graphite (B72142) electrode achieved an even lower LOD of 28.59 nM for modafinil in plasma. rsc.org

| Analyte | Technique | Electrode | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Modafinil | AdSWV | Carbon-Nanotube Screen-Printed Electrode (SPE-CNT) | Human Saliva | 2.0 µM | researchgate.net |

| Modafinil | SWV | Silver Nanoparticles on Mesna-Pencil Graphite Electrode (AgNPs@MSN/PGE) | Human Plasma | 28.59 nM | rsc.org |

| Dopamine (B1211576) (release triggered by Modafinil derivative) | HPLC with Electrochemical Detection | Ag/AgCl reference electrode | Microdialysates | 0.15 fmol/sample | mdpi.com |

Advanced Analytical Techniques for Trace Level Detection

For the detection of this compound at trace levels, particularly in complex biological matrices like plasma and urine, more advanced and highly sensitive techniques are required. Hyphenated chromatographic methods, especially those coupled with mass spectrometry, are the gold standard.

Research Findings: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely reported method for the analysis of modafinil and its metabolites. oup.comnih.gov Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides the ultimate specificity and sensitivity for differentiating and quantifying modafinil, modafinil acid, and modafinil sulfone. nih.gov While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it has been shown that modafinil and its acid metabolite are thermally unstable and degrade during analysis, often yielding a common fragment ion (m/z 167) that can be used for general screening but not for differentiating the parent drug from its metabolites. nih.gov Therefore, LC-MS/MS is the preferred method for confirmation and quantification. These methods allow for detection at very low concentrations, often in the µg/mL to ng/mL range, making them ideal for pharmacokinetic and forensic toxicology studies. oup.comclinicsearchonline.org

| Technique | Analyte(s) | Key Findings | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV | Modafinil & Modafinil Acid | Simultaneous quantification in human plasma. | LOD: 0.04 mg/L; LOQ: 0.14 mg/L (for acid metabolite) | researchgate.net |

| GC-MS | Modafinil, Adrafinil, Modafinilic Acid | All compounds degrade to a single artifact (m/z 167); useful for screening but not differentiation. | Not specified for differentiation | nih.gov |

| LC-MS/MS | Modafinil, Adrafinil, Modafinilic Acid | Allows for clear differentiation and confirmation of each compound without degradation. | Not specified, but superior to GC-MS | nih.gov |

| HPTLC | Modafinil | Stability-indicating method for bulk drug and tablets. | LOD: 0.78 µg/mL; LOQ: 2.37 µg/mL | researchgate.net |

Preclinical Mechanistic Investigations of Modafinil Carboxylate Sulfone

In Vitro Receptor Binding and Transporter Interaction Profiles

There is a significant gap in the scientific literature regarding the in vitro receptor binding and transporter interaction profiles of Modafinil (B37608) Carboxylate Sulfone. The primary focus of research has been on the parent drug, Modafinil, which demonstrates a complex interaction with various neurotransmitter systems. nih.govnih.govresearchgate.net However, similar detailed investigations for Modafinil Carboxylate Sulfone have not been reported.

No peer-reviewed studies detailing the in vitro interaction of this compound with the dopamine (B1211576) transporter (DAT) are currently available. For context, Modafinil itself is known to bind to DAT and inhibit dopamine reuptake, an action considered central to its wakefulness-promoting effects. plos.orgnih.govnih.govnih.govbohrium.comresearchgate.netnih.govuky.edufda.gov The two major metabolites of Modafinil, Modafinil Acid and Modafinil Sulfone, are generally considered to be inactive with respect to the central nervous system's activating properties. ncats.iofda.gov

Specific binding assays to determine the affinity of this compound for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) have not been documented in the available scientific literature. Research on Modafinil indicates that it occupies NET in vivo, but has a low affinity for SERT. researchgate.netnih.govnih.govmdpi.com The binding characteristics of this compound at these transporters remain uninvestigated.

Preclinical investigations into the effects of this compound on other major neurotransmitter systems, including the GABAergic, glutamatergic, histaminergic, and orexinergic systems, have not been reported. Studies on Modafinil have shown that it can modulate these systems, often secondary to its effects on catecholaminergic pathways. nih.govnih.govgreendoor.orgnih.govfrontiersin.org For instance, Modafinil has been observed to decrease GABAergic neurotransmission and increase glutamate (B1630785) and histamine (B1213489) levels in various brain regions. nih.govgreendoor.orgnih.govfrontiersin.org However, it is unknown if this compound shares any of these properties.

Enzymatic Activity Modulation and Inhibition Studies

There is no available data from in vitro or in vivo studies examining the potential of this compound to modulate or inhibit enzymatic activity. The parent compound, Modafinil, and its sulfone metabolite have been shown to be reversible inhibitors of the enzyme CYP2C19. fda.govhres.ca Modafinil can also induce other cytochrome P450 enzymes such as CYP1A2, CYP2B6, and CYP3A4. hres.canih.gov The enzymatic profile of this compound has not been characterized.

Neurochemical Effects in Animal Models

The in vivo neurochemical effects of this compound in animal models have not been a subject of published research.

No in vivo microdialysis studies have been conducted to measure the effects of this compound on the release of neurotransmitters in the brain. Such studies have been instrumental in understanding the neurochemical profile of Modafinil, demonstrating its ability to increase extracellular levels of dopamine. uky.edunih.govnih.gov The impact of this compound on neurotransmitter dynamics in vivo remains to be determined.

Functional Neuropharmacological Effects in Rodent Models (e.g., Anticonvulsant Activity)

Modafinil Sulfone, a major metabolite of modafinil, has demonstrated notable anticonvulsant properties in preclinical rodent models, indicating that it possesses biological activity despite being considered inactive in terms of promoting wakefulness. wikiwand.comwikipedia.org Research has shown that Modafinil Sulfone is nearly as effective as its parent compound, modafinil, in providing protection against seizures. newdrugapprovals.org

Studies utilizing the maximal electroshock (MES) seizure model in mice have been instrumental in characterizing the anticonvulsant profile of Modafinil Sulfone. In these investigations, the compound was observed to significantly elevate the threshold for electroconvulsions. nih.gov Specifically, intraperitoneal administration of Modafinil Sulfone at a dose of 75 mg/kg resulted in a significant increase in the seizure threshold in mice. nih.gov

Further analysis in the maximal electroshock seizure threshold (MEST) test revealed that Modafinil Sulfone elevated the threshold from a baseline of 5.69 ± 0.51 mA to 9.04 ± 0.47 mA. nih.gov The dose required to increase the seizure threshold by 20% (TID₂₀) was experimentally determined to be 23.57 mg/kg for Modafinil Sulfone. nih.gov

In addition to its standalone anticonvulsant effects, Modafinil Sulfone has been shown to enhance the efficacy of classical antiepileptic drugs. nih.gov For instance, a 25 mg/kg dose of Modafinil Sulfone potentiated the anticonvulsant activity of valproate (VPA). nih.govresearchgate.net This suggests a potential synergistic interaction with other anticonvulsant agents. While the parent compound, modafinil, is known to influence GABAergic and glutamatergic systems, the precise mechanisms underlying the anticonvulsant activity of Modafinil Sulfone remain to be fully elucidated. modafinilreview.comsmolecule.com

Anticonvulsant Activity of Modafinil Sulfone in Mice

| Test Model | Administration Route | Dose (mg/kg) | Effect on Seizure Threshold | TID₂₀ (mg/kg) |

|---|---|---|---|---|

| Maximal Electroshock Seizure Threshold (MEST) | Intraperitoneal (i.p.) | 75 | Increased from 5.69 ± 0.51 mA to 9.04 ± 0.47 mA | 23.57 |

| Maximal Electroshock (MES) Test | Intraperitoneal (i.p.) | 25 | Enhanced the anticonvulsant activity of Valproate (VPA) | Not Applicable |

Cellular Signaling Pathway Investigations

Currently, there is a notable lack of specific research into the cellular signaling pathways directly modulated by Modafinil Sulfone. While the parent compound, modafinil, is known to exert its effects through various neurotransmitter systems—including dopamine, norepinephrine, serotonin, glutamate, GABA, and histamine pathways—its metabolites, Modafinil Sulfone and Modafinil Acid, are generally considered inactive with respect to these wakefulness-promoting mechanisms. wikiwand.commodafinilreview.comsmolecule.com

In vitro studies have indicated that modafinil and its sulfone metabolite are reversible inhibitors of the cytochrome P450 enzyme CYP2C19. smolecule.com However, further investigations into the direct interactions of Modafinil Sulfone with specific cellular signaling cascades, receptor binding affinities, and downstream functional effects are required to understand the molecular mechanisms underlying its observed anticonvulsant properties. The distinct pharmacological profile of Modafinil Sulfone, particularly its anticonvulsant activity in the absence of wakefulness-promoting effects, suggests a mechanism of action that is separate from that of modafinil, warranting dedicated future research in this area.

Structure Activity Relationship Sar and Structural Determinants of Modafinil Carboxylate Sulfone Activity

Impact of Carboxylate and Sulfone Moieties on Ligand-Target Interactions

The presence of both a carboxylate group and a sulfone group significantly alters the molecule's interaction with biological targets compared to modafinil (B37608). Modafinil's primary mechanism of action is thought to involve binding to the dopamine (B1211576) transporter (DAT) and inhibiting dopamine reuptake. fda.gov The major metabolites of modafinil, modafinil acid and modafinil sulfone, are generally considered to be inactive in producing the wakefulness-promoting effects of the parent drug. fda.govwikipedia.orgncats.io

The introduction of a carboxylate moiety (in place of the amide group in modafinil) to form modafinil acid leads to a significant increase in polarity. This increased polarity is believed to contribute to the compound's inactivity, as it may hinder its ability to cross the blood-brain barrier and interact with the central nervous system targets responsible for wakefulness. wikipedia.org Metabolism of modafinil to modafinil acid increases the clearance of the compound from the body. wikipedia.org

The sulfone moiety , an oxidized form of modafinil's sulfoxide (B87167) group, also contributes to the molecule's altered activity. While modafinil sulfone is largely inactive in terms of promoting wakefulness, some studies have indicated that it may possess anticonvulsant properties, an activity also observed with modafinil itself. wikipedia.orgnih.gov This suggests that while the sulfone form does not contribute to the stimulant effects, it may retain some other biological activities. The oxidation of the sulfoxide to a sulfone can also influence the electrostatic potential surface of the molecule, which is a critical factor in ligand-target binding. nih.gov

When both the carboxylate and sulfone groups are present in Modafinil Carboxylate Sulfone, it is highly probable that the compound is pharmacologically inactive with respect to the central nervous system stimulation seen with modafinil. The combined increase in polarity from both moieties would likely result in poor blood-brain barrier penetration and rapid elimination.

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a crucial role in the pharmacological activity of modafinil, which is a chiral compound due to the stereocenter at the sulfur atom of the sulfoxide group. researchgate.net However, the oxidation of the sulfoxide to a sulfone eliminates this chirality. wikipedia.org

Modafinil is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer (armodafinil) being the more pharmacologically active and longer-lasting enantiomer. wikipedia.org The differential activity of the enantiomers highlights the importance of the three-dimensional arrangement of the atoms for effective binding to the dopamine transporter.

In the case of This compound , the presence of the sulfone group means the molecule is achiral . wikipedia.org The sulfur atom in a sulfone group is bonded to two oxygen atoms, two carbon atoms, and has no lone pair of electrons, thus it cannot be a stereocenter. Consequently, there are no (R)- or (S)-enantiomers of this compound. This lack of chirality means that any biological activity it might possess would not be stereospecific in the same way as modafinil's.

Substituent Effects on this compound Analogue Activity

While there is a lack of specific research on analogues of this compound, the broader study of modafinil analogues provides valuable insights into how different substituents might affect activity. Research on modafinil analogues has primarily focused on modifications to the terminal amide group and the phenyl rings.

Studies on N-aryl derivatives of modafinil have shown that substituents on the amide nitrogen can influence the compound's central nervous system effects. nih.gov For instance, the introduction of a 4-chlorophenyl group on the amide nitrogen of a modafinil analogue resulted in significant stimulant and exploratory activity in animal models.

Furthermore, the substitution of the sulfoxide group with a sulfide (B99878) has been shown to drastically alter the binding affinity for the human dopamine transporter (hDAT), with sulfide analogs having a significantly higher affinity in some cases. nih.gov This highlights the critical role of the sulfur oxidation state in target interaction.

For hypothetical analogues of this compound, any modification would be made to a molecule that is already presumed to be inactive as a wakefulness-promoting agent. Therefore, the goal of such substitutions would likely be to explore other potential therapeutic activities, such as the anticonvulsant properties observed in modafinil sulfone. wikipedia.orgnih.gov

Computational and Theoretical Chemistry Studies of Modafinil Carboxylate Sulfone

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For modafinil (B37608) and its analogues, QM calculations have been employed to analyze the electrostatic potential surface. nih.gov These studies reveal how the distribution of electron density influences the molecule's interactions with its biological targets.

For instance, QM calculations have shown that the sulfoxide (B87167) group in modafinil analogues introduces a partial negative charge, significantly altering the electrostatic potential surface compared to sulfide (B99878) analogues. nih.gov This difference in charge distribution is crucial for the molecule's binding affinity and interaction with receptors. It can be hypothesized that the presence of both a carboxylate and a sulfone group in modafinil carboxylate sulfone would lead to a complex electronic landscape with distinct regions of positive and negative potential, influencing its pharmacokinetic and pharmacodynamic properties.

Key Findings from QM Studies on Related Compounds:

| Compound/Feature | Observation | Implication |

| Modafinil Analogues (Sulfoxide vs. Sulfide) | The sulfoxide group creates a more negatively charged electrostatic potential surface. nih.gov | Influences binding to the human dopamine (B1211576) transporter (hDAT). nih.gov |

| General QM Applications | Elucidation of electronic structure and molecular orbital energies. | Prediction of reactivity and interaction sites. |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and spectroscopic properties of molecules with high accuracy. researchgate.netnih.gov Studies on modafinil have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to optimize its molecular geometry and simulate its vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netnih.gov

The calculated geometric parameters, such as bond lengths and angles, from DFT studies on modafinil show good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net This validates the computational approach and allows for reliable predictions for related molecules. For this compound, DFT could be used to predict its most stable conformation, which is essential for understanding how it might fit into a receptor's binding pocket.

Furthermore, DFT calculations can predict spectroscopic signatures. For modafinil, the calculated maximum UV absorption wavelengths in ethanol (B145695) and water were found to be in good agreement with experimental values, lending confidence to the computational methodology. researchgate.net Similar calculations for this compound would be invaluable for its identification and characterization.

Predicted Spectroscopic Data for Modafinil from DFT Calculations:

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| UV-Vis (λmax in Ethanol) | 200 nm researchgate.net | 223 nm researchgate.net |

| UV-Vis (λmax in Water) | 198 nm researchgate.net | 208 nm researchgate.net |

Molecular Dynamics (MD) Simulations of Ligand-Receptor/Transporter Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. This method has been instrumental in understanding how modafinil and its analogues interact with the dopamine transporter (DAT). nih.govnih.gov MD simulations can reveal the dynamic nature of these interactions, including how the ligand binds to the receptor, the conformational changes that occur in both the ligand and the receptor upon binding, and the role of solvent molecules in the binding process. nih.gov

For example, MD simulations have demonstrated that sulfoxide-substituted modafinil analogues tend to attract more water into the binding pocket of hDAT and can promote an inward-facing conformation of the transporter. nih.gov These simulations suggest that subtle changes in the ligand's structure, such as the oxidation state of the sulfur atom, can have a significant impact on its interaction with the target protein. nih.gov

For a hypothetical molecule like this compound, MD simulations could predict its binding mode and affinity for various transporters and receptors. This would be crucial in assessing its potential biological activity and understanding its mechanism of action at a molecular level.

Insights from MD Simulations of Modafinil Analogues with hDAT:

| Feature | Observation | Significance |

| Ligand Binding Pose | Sulfoxide-containing ligands adopt a more extended binding pose compared to sulfide analogues. nih.gov | Affects interactions within the binding pocket. nih.gov |

| Interaction with Key Residues | Differences in interactions with key amino acid residues like Asp79 and Asp421 are observed between sulfoxide and sulfide analogues. nih.gov | Influences the conformational state (inward- vs. outward-facing) of the transporter. nih.gov |

| Water Molecule Dynamics | Sulfoxide substitution leads to a higher propensity to attract water into the binding pocket. nih.gov | Water molecules can play a critical role in mediating ligand-receptor interactions. |

Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

Both ligand-based and structure-based drug design are crucial computational strategies in the development of new therapeutic agents. While specific drug design studies focusing on this compound are not available, the principles can be applied based on research on other modafinil derivatives. researchgate.netnih.govwikipedia.org

In ligand-based drug design , the known structure-activity relationships (SAR) of a series of molecules are used to design new compounds with improved properties. For modafinil analogues, SAR studies have explored how modifications to the amide group, the phenyl rings, and the oxidation state of the sulfur atom affect activity at the dopamine transporter. figshare.com

In structure-based drug design , the three-dimensional structure of the biological target (e.g., the dopamine transporter) is used to design molecules that can bind to it with high affinity and selectivity. nih.gov Molecular docking, a key technique in this approach, can be used to predict the binding pose of a ligand in the active site of a protein. This information can then be used to design new molecules with enhanced interactions.

For this compound, these computational approaches could be used to design derivatives with tailored pharmacological profiles. For example, by modifying the carboxylate or other parts of the molecule, it might be possible to enhance its binding affinity for a specific target or to alter its metabolic stability.

Future Directions in Modafinil Carboxylate Sulfone Research

Development of Advanced Synthetic Routes for Modafinil (B37608) Metabolites

The availability of pure analytical standards for modafinil acid and modafinil sulfone is crucial for pharmacokinetic and toxicological studies. While methods for synthesizing modafinil and its sulfone derivative exist, future research will focus on developing more advanced and efficient synthetic routes. nih.govresearchgate.net

Key objectives for future synthetic research include:

Stereoselective Synthesis: Modafinil is a chiral compound, and its (R)-enantiomer (armodafinil) is also used clinically. mdpi.com Future synthetic methods should aim for high enantioselectivity to produce the individual R- and S-enantiomers of modafinil acid. This is critical for studying the stereospecific metabolism and pharmacokinetics of armodafinil. mdpi.com

Greener Chemistry: Current syntheses often rely on conventional oxidants like hydrogen peroxide in acetic acid. nih.govnewdrugapprovals.org Future routes will likely explore environmentally benign catalysts and conditions, such as organocatalyzed or enzyme-mediated oxidations, to reduce waste and improve safety. mdpi.comresearchgate.net

Scalability and Efficiency: Developing cost-efficient and scalable processes is essential for making these metabolite standards more accessible for widespread research. nih.govresearchgate.net This includes one-pot synthesis procedures and methods that avoid difficult-to-remove byproducts. google.com

| Research Goal | Current Approach | Future Direction | Rationale |

| Enantiopurity | Racemic synthesis followed by resolution | Asymmetric synthesis using chiral catalysts or enzymes mdpi.comresearchgate.net | To accurately study the metabolism of enantiomerically pure drugs like armodafinil. |

| Efficiency | Multi-step procedures with purification nih.govnewdrugapprovals.org | One-pot reactions, flow chemistry | To reduce cost, time, and material waste, increasing accessibility of standards. |

| Sustainability | Use of strong oxidants (e.g., H2O2 in acid) nih.gov | Biocatalysis, organocatalysis mdpi.com | To create safer, more environmentally friendly production methods. |

Elucidation of Novel Biotransformation Pathways

The primary biotransformation pathways for modafinil are well-established: amide hydrolysis to form modafinil acid and cytochrome P450 (CYP)-mediated oxidation to yield modafinil sulfone. scialert.netdroracle.ai However, the complete metabolic picture may be more complex.

Future research in this area will likely focus on:

Identifying Minor and Secondary Metabolites: The use of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques could uncover previously undetected, low-abundance metabolites. mdpi.com This could include products of further oxidation, conjugation (e.g., glucuronidation or sulfation) of the primary metabolites, or other novel biotransformations.

Mapping CYP Enzyme Contributions: While CYP3A4 is known to be involved in sulfone formation, the precise roles and contributions of other CYP isozymes are not fully understood. droracle.aimdpi.com In vitro studies using a panel of recombinant human CYP enzymes can provide a more detailed map of their specific involvement in modafinil's metabolism. nih.gov

Investigating Non-CYP Pathways: The role of other enzyme systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases, in the metabolism of modafinil and its primary metabolites remains an area for exploration.

Discovery of Undiscovered Preclinical Biological Activities

Modafinil acid and modafinil sulfone are generally considered pharmacologically inactive concerning the wake-promoting effects of the parent drug. wikipedia.orgmodafinil.wiki However, "inactive" does not necessarily mean devoid of any biological effect. A notable exception is the discovery that modafinil sulfone possesses anticonvulsant properties in animal models, similar to the parent compound. nih.govwikipedia.orgscispace.com

This finding opens the door for future research to systematically screen these metabolites for other activities:

High-Throughput Screening (HTS): Employing HTS against a wide array of biological targets (receptors, enzymes, ion channels) could uncover unexpected pharmacological activities.

Phenotypic Screening: Assessing the effects of the metabolites in cell-based assays that model various disease states (e.g., inflammation, neurodegeneration, metabolic disorders) could reveal novel therapeutic potential. For instance, various modafinil derivatives have been investigated for anti-inflammatory effects. nih.gov

Neuroprotective and Anti-inflammatory Assays: Given that modafinil itself has been studied for neuroprotective properties, its metabolites should be evaluated in preclinical models of neuroinflammation and neuronal injury to determine if they contribute to or possess these effects independently. researchgate.netnih.gov

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity

Robust analytical methods are the bedrock of pharmacokinetic and metabolism research. Current methods for detecting modafinil and its metabolites, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established. modafinil.wikiresearchgate.netoup.comnih.gov

Future advancements will aim to enhance these capabilities:

Increased Sensitivity: Developing methods with lower limits of quantification (LOQ) is crucial for detecting trace amounts of metabolites in various biological matrices and for enabling micro-sampling techniques.

High-Throughput Analysis: The demand for faster sample processing in large-scale clinical and forensic studies necessitates the development of rapid screening methods, such as those using Direct Analysis in Real Time (DART) mass spectrometry or ultra-high-performance liquid chromatography (UHPLC). rsc.orgmdpi.com

Novel Sample Matrices: Expanding validated methods beyond plasma and urine to include matrices like saliva, hair, or dried blood spots would facilitate less invasive sampling and provide different windows of detection.

Analog Detection: Developing broad-spectrum methods capable of identifying not only the known metabolites but also novel, unapproved modafinil analogs that may appear in dietary supplements or as designer drugs. tandfonline.comnih.gov

Integration of Multi-Omics Approaches in Preclinical Studies

"Omics" technologies offer a holistic view of biological systems and represent a significant frontier in understanding the full impact of a drug and its metabolites.

Future preclinical studies should integrate:

Metabolomics: Untargeted metabolomics can provide a comprehensive snapshot of all small-molecule changes in a biological system following modafinil administration. This could confirm known metabolic pathways, identify novel metabolites, and reveal downstream biochemical changes induced by the drug or its metabolites.

Proteomics: This approach can identify changes in protein expression in response to treatment. It could be used to discover if modafinil metabolites, even if they lack direct receptor-binding activity, alter the expression of key enzymes, transporters, or signaling proteins.

Transcriptomics: By analyzing changes in messenger RNA (mRNA), transcriptomics can reveal how modafinil and its metabolites influence gene expression. This could uncover regulatory effects on metabolic pathways or other cellular processes not previously associated with the compound.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling provides powerful predictive tools that can guide and refine laboratory research. Molecular modeling has already been used to investigate the properties of modafinil and its metabolites. scialert.netscialert.net

Future directions in computational research include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing robust PBPK models for modafinil acid and modafinil sulfone is a key future goal. nih.gov Such models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the metabolites in different populations and predict potential drug-drug interactions. nih.govnih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations: These simulations can predict how modafinil metabolites might interact with a wide range of biological macromolecules, helping to prioritize targets for in vitro screening and identify potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If novel biological activities are discovered for the metabolites, QSAR models can be built. These models would help in designing new derivatives with optimized activity and improved pharmacokinetic properties, potentially leading to new therapeutic agents based on the metabolite scaffolds. mdpi.com

Q & A

Q. What validated analytical techniques are recommended for quantifying Modafinil Carboxylate Sulfone and its isotopic analogs in pharmacokinetic studies?

Answer: Researchers employ high-performance liquid chromatography (HPLC) coupled with UV detection for baseline quantification, validated for linearity (1–50 µg/mL) and precision (CV <5%) . For isotopic analogs like [²H₁₀]-Modafinil Sulfone, high-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) is critical. PRM optimizes collision energies (e.g., 20–35 eV) to distinguish isotopic clusters and confirm structural integrity . Deuterated standards (e.g., [²H₁₀]-Modafinil Sulfone) are used as internal controls to correct for matrix effects in biological samples .

Q. Table 1: Analytical Methods for this compound

| Technique | Detection Limit | Linear Range | Key Applications | References |

|---|---|---|---|---|

| HPLC-UV | 0.5 µg/mL | 1–50 µg/mL | Plasma/serum quantification | |

| HRMS/PRM | 0.1 ng/mL | 0.1–100 ng/mL | Isotopic analog detection | |

| LC-MS/MS | 0.2 ng/mL | 0.2–200 ng/mL | Metabolic stability assays |

Q. How do researchers differentiate this compound from structurally related impurities in pharmaceutical formulations?

Answer: Chromatographic separation using USP reference standards (e.g., Modafinil Related Compound B, CAS 118779-53-6) is essential. Reverse-phase columns (C18, 5 µm) with gradient elution (acetonitrile/0.1% formic acid) resolve sulfone metabolites from sulfoxide or sulfenyl analogs . Peak purity analysis via diode-array detection (DAD) confirms spectral homogeneity (λ = 220–280 nm). For unresolved peaks, tandem MS/MS with selective ion transitions (e.g., m/z 289 → 154 for sulfone) enhances specificity .

Q. What pharmacokinetic parameters are critical when designing studies to assess this compound accumulation?

Answer: Key parameters include:

- Elimination half-life (t₁/₂): 40 hours for sulfone, necessitating extended sampling (up to 7 days post-dose) to capture terminal phases .

- Area under the curve (AUC): Calculated using non-compartmental analysis to evaluate dose proportionality.

- Metabolite-to-parent ratio (M/P): Assesses enzymatic saturation; ratios >0.3 indicate significant CYP3A4 involvement .

Studies should include washout periods to mitigate carryover effects in crossover designs.

Advanced Research Questions

Q. What methodological considerations reconcile discrepancies between in vitro metabolic predictions and in vivo observations for this compound?

Answer: In silico models often overpredict phase II metabolites (e.g., glucuronides) due to incomplete enzyme kinetic data. To address this:

- Validate in vitro hepatocyte assays with positive controls (e.g., Modafinil Sulfone) to confirm metabolic activity .

- Use stable isotope tracers (e.g., ¹³C-labeled sulfone) in vivo to track unexpected metabolites via HRMS .

- Compare metabolic clearance rates across species (e.g., human vs. rodent microsomes) to identify species-specific pathways .

Q. Table 2: In Silico vs. In Vivo Metabolic Findings

| Parameter | In Silico Prediction | In Vivo Observation | Resolution Strategy |

|---|---|---|---|

| Phase II Metabolites | 4 predicted (2 glucuronides) | 2 detected (1 glucuronide) | Adjust enzyme kinetic parameters |

| Sulfone Formation | 80% yield | 60% yield | Incorporate CYP3A4 auto-induction |

Q. How does CYP3A4 auto-induction by Modafinil impact pharmacokinetic modeling of its sulfone metabolite?

Answer: Modafinil induces CYP3A4 via pregnane X receptor (PXR) activation, reducing parent drug exposure (↓20% AUC after 14 days) but increasing sulfone formation (↑35% AUC) due to enzyme saturation . Pharmacokinetic models must incorporate:

- Time-dependent clearance: Use differential equations to simulate enzyme induction (e.g., ).

- Metabolite compartmentalization: Separate sulfone kinetics from parent drug to account for its prolonged t₁/₂.

Population PK models with Bayesian forecasting improve individual exposure predictions in multi-dose trials.

Q. What experimental designs mitigate confounding variables in assessing this compound’s neuropharmacological effects?

Answer:

- Control groups: Include subjects receiving deuterated sulfone (pharmacologically inactive) to isolate target effects .

- Polysomnography integration: Pair plasma sulfone levels with EEG measures (e.g., sleep latency) to correlate pharmacokinetics with pharmacodynamics .

- CYP genotyping: Stratify participants by CYP3A4*1B or *22 alleles to control for metabolic variability .

Q. How do researchers address the long elimination half-life of this compound in chronic dosing studies?

Answer:

- Serial sampling: Collect blood at 0, 12, 24, 48, 96, and 168 hours post-dose to characterize accumulation (steady-state reached by day 7) .

- Urinary excretion analysis: Measure sulfone glucuronide levels to estimate renal clearance (CLᵣ ≈ 0.8 L/h).

- Non-linear mixed-effects modeling (NONMEM): Accounts for inter-individual variability in clearance rates due to auto-induction.

Q. What evidence synthesis strategies resolve contradictions in sulfone metabolite toxicity profiles?

Answer:

- Systematic review frameworks: Follow EPA guidelines to evaluate study confidence (e.g., dose-response consistency, confounding control) .

- Adverse event (AE) meta-analysis: Pool data from Phase I–III trials, weighting AEs by sulfone exposure (AUC ≥500 µg·h/mL linked to insomnia) .

- In vitro toxico-metabolomics: Expose hepatocytes to sulfone at supratherapeutic concentrations (≥100 µM) and screen for oxidative stress markers (e.g., glutathione depletion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.